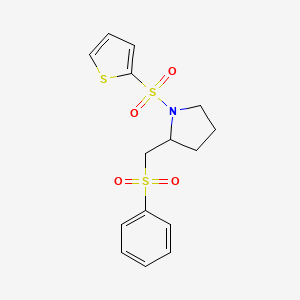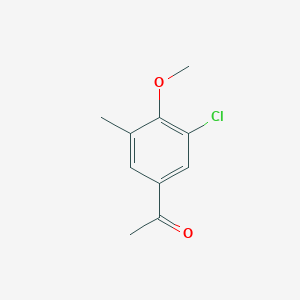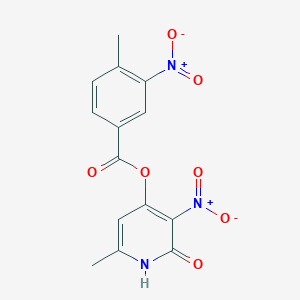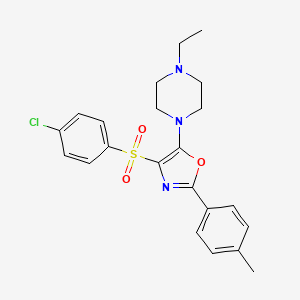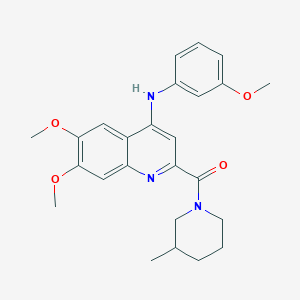
(6,7-Dimethoxy-4-((3-methoxyphenyl)amino)quinolin-2-yl)(3-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been studied for their potential pharmacological properties .
Molecular Structure Analysis
The molecular structure of quinoline derivatives typically consists of a benzene ring fused to a pyridine at two adjacent carbon atoms . Specific substituents at various positions on the quinoline can greatly influence the properties of the compound.Chemical Reactions Analysis
Quinoline and its derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary greatly depending on the specific substituents present on the quinoline. For example, the presence of electron-donating or electron-withdrawing groups can influence the compound’s reactivity .Aplicaciones Científicas De Investigación
Novel Compound Synthesis
- Radiosynthesis for Biological Studies : A method for the carbon-14 radiosynthesis of a quinolin-2(1H)-one derivative demonstrates the importance of these compounds in developing novel biological probes. The study emphasizes the strategic use of ortho-lithiations and the Friedlander synthesis in creating labeled compounds for pharmacokinetic and pharmacodynamic studies (Kitson et al., 2010).
Fluorescence Derivatization
- HPLC Analysis : Research on quinoxaline derivatives, closely related to the queried compound, highlights their utility as highly sensitive fluorescence derivatization reagents for primary, secondary, and tertiary alcohols in high-performance liquid chromatography (HPLC). These findings underscore the role of such compounds in enhancing analytical methodologies for detecting small organic molecules with precision and sensitivity (Yamaguchi et al., 1987).
Biological Activity Studies
- Bioreductive Anticancer Agents : The investigation into the synthesis, electrochemistry, and biological activity of cyclopropamitosenes and related indolequinones reveals the therapeutic potential of quinoline derivatives. Such studies are pivotal for the discovery of new anticancer agents, showcasing the applicability of these compounds in medical research and drug development (Cotterill et al., 1994).
Spectroscopic Properties and Environmental Studies
- Environmental Chemistry : The ozonolysis of lignin models in aqueous solution, including methoxybenzenes, sheds light on the environmental fate of similar organic compounds. Understanding the reaction pathways and products of such processes is crucial for environmental monitoring and assessing the impact of organic pollutants (Mvula et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[6,7-dimethoxy-4-(3-methoxyanilino)quinolin-2-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-16-7-6-10-28(15-16)25(29)22-13-20(26-17-8-5-9-18(11-17)30-2)19-12-23(31-3)24(32-4)14-21(19)27-22/h5,8-9,11-14,16H,6-7,10,15H2,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHQBIWBXSNEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NC3=CC(=C(C=C3C(=C2)NC4=CC(=CC=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethoxy-4-((3-methoxyphenyl)amino)quinolin-2-yl)(3-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2701300.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2701302.png)
![4-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2701304.png)
![3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2701305.png)
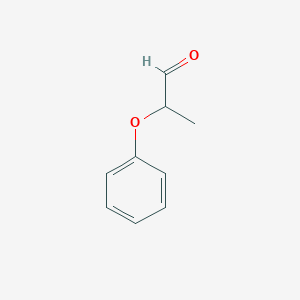
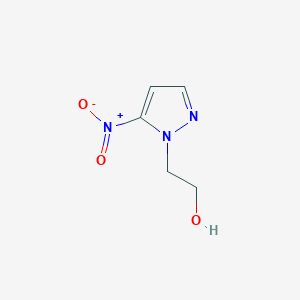
![N-(1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2701312.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2701313.png)

